2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c15-12-5-8(3-4-17-12)14(21)18-7-13-19-10-2-1-9(16)6-11(10)20-13/h1-6H,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIRXHNZNWNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CNC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with Pyridine Carboxamide: The final step involves coupling the fluorinated benzimidazole with 2-chloropyridine-4-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation to form N-oxides or reduction to yield dihydrobenzimidazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3)
Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2)
Reduction: Reducing agents (e.g., NaBH4, LiAlH4)
Coupling: Palladium catalysts, boronic acids, bases (e.g., K3PO4)
Major Products
Substitution: Amino or thio-substituted pyridine derivatives
Oxidation: Benzimidazole N-oxides
Reduction: Dihydrobenzimidazoles
Coupling: Biaryl or aryl-alkene derivatives
Scientific Research Applications
2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand the role of benzimidazole derivatives in inhibiting enzymes and receptors involved in disease pathways.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzimidazole-containing drugs.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Interaction: The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related pyridine carboxamides:
Key Observations
Substituent Effects on Hydrogen Bonding: The target compound’s benzimidazole NH provides one hydrogen bond donor, while the fluorine acts as an electron-withdrawing group, enhancing the acidity of adjacent protons. The dicyano-imidazole analog () lacks aromatic NH donors but has multiple nitrile acceptors, favoring interactions with electron-rich binding pockets .
Aromatic vs. Aliphatic Substituents :
- The benzimidazole and 2-fluorophenyl groups () enable π-stacking in hydrophobic environments, advantageous for drug-receptor interactions. Conversely, the hydroxycyclohexyl group () introduces steric bulk, which may reduce membrane permeability .
Molecular Weight and Bioavailability: The target compound’s lower molecular weight (~276.5 g/mol) compared to the dicyano-imidazole analog (339.79 g/mol) may favor better absorption and distribution in vivo, aligning with Lipinski’s rule of five .
Fluorine’s Role :
- The 6-fluoro substitution on the benzimidazole (target) and 2-fluorophenyl group () both enhance electronegativity and metabolic stability. Fluorine’s small size and high electronegativity optimize target binding without significant steric hindrance .
Biological Activity
2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a chloro group, a fluorobenzimidazole moiety, and a pyridine carboxamide, which contribute to its biological activity.
Antitumor Activity
Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit potent antitumor activity. For instance:
- Compound 81c , structurally related, significantly inhibited HCT116 tumor growth in mouse models, demonstrating its potential as a clinical candidate for cancer therapy .
Table 1: Antitumor Activity of Related Compounds
| Compound | Target | IC50 (nM) |
|---|---|---|
| 81a | PLK4 | <10 |
| 82a | Pim-1 | 0.4 |
| 82a | Pim-2 | 1.1 |
| 82a | Pim-3 | 0.4 |
The mechanism through which these compounds exert their antitumor effects typically involves the inhibition of critical kinases involved in cell proliferation and survival. For example, inhibitors targeting the PLK4 kinase have been shown to disrupt mitotic processes, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds containing the benzimidazole structure have also been noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | IL-1β Inhibition | <5 |
| Compound B | COX-2 Inhibition | <10 |
Antiviral Activity
Emerging data suggest that similar compounds may possess antiviral properties. For instance, some benzimidazole derivatives have demonstrated effectiveness against various viruses by inhibiting viral replication mechanisms .
Case Studies
One notable case study involved the evaluation of a related benzimidazole derivative in a clinical setting for patients with advanced melanoma. The compound was well tolerated and showed promising antitumor activity, indicating its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
